tert-Butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 302.42 g/mol. It is characterized by a spiro structure that combines isoquinoline and piperidine moieties, making it an interesting target for synthetic chemists and biochemists alike. The compound is primarily utilized in research settings and is noted for its potential applications in medicinal chemistry and drug development .
The synthesis of tert-butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate can be achieved through several methods:
The applications of tert-butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate include:
Interaction studies involving this compound typically focus on its binding affinity to various biological targets such as enzymes or receptors. While specific data on this compound may not be widely available, similar compounds have been studied for their interactions with:
Several compounds share structural similarities with tert-butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate. Here are a few notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate | 857898-70-5 | Lacks methyl substitution at position 7 |
tert-Butyl 1-Oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate | 1032143-15-9 | Contains an oxo group instead of a methyl group |
tert-Butyl 2,3-dihydroisoquinoline | 159634-80-7 | A simpler structure without piperidine |
The uniqueness of tert-butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate lies in its specific spiro configuration and the presence of both isoquinoline and piperidine moieties which may confer distinct biological activities not observed in simpler derivatives. Its potential as a versatile building block in drug discovery further enhances its significance within chemical research contexts.